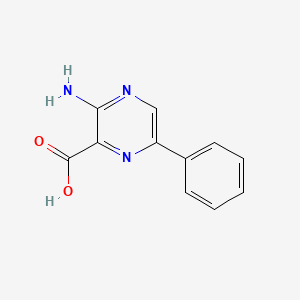

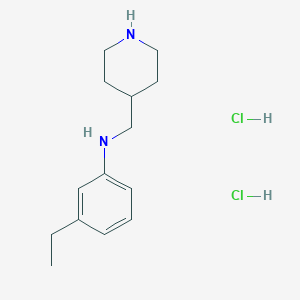

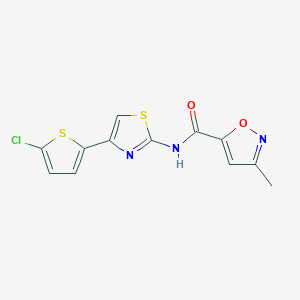

![molecular formula C17H24ClNO3S B3007363 2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097920-78-8](/img/structure/B3007363.png)

2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Chlorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one involves various strategies, including Michael addition and Mannich condensation reactions. For instance, a novel compound with a similar structure was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another related molecule was synthesized by a modified Mannich condensation, which involved the reaction of dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in ethanol . These methods highlight the versatility of approaches in synthesizing piperidine derivatives with chlorophenyl groups.

Molecular Structure Analysis

X-ray crystallography has been extensively used to study the molecular structure of these compounds. The crystal structure analysis of a related compound revealed that the piperidine ring often adopts a chair conformation, which is a common feature in these molecules . The dihedral angles between the benzene ring and the piperidine rings vary, indicating different spatial orientations of the substituents . The geometry around the sulfur atom in a sulfonyl-substituted compound was found to be distorted from a regular tetrahedron .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure and electronic properties. For example, the presence of a sulfonyl group can make the molecule a good electrophile, susceptible to nucleophilic attacks . The hyperconjugative interactions and charge delocalization within the molecules have been analyzed using natural bond orbital analysis, which can give insights into their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques, including NMR and IR spectroscopy. The NMR studies provide information on the conformation of the molecules and the electronic environment of the protons and carbons . Theoretical calculations, such as density functional theory, have been used to predict vibrational wavenumbers, molecular electrostatic potential, and first-order hyperpolarizability, which agree well with experimental data . Additionally, the antioxidant potency of a related compound was evaluated using DPPH and ABTS methods, indicating potential biological activity .

Case Studies

While the provided papers do not detail specific case studies, the synthesis and characterization of these compounds lay the groundwork for potential applications in various fields, including medicinal chemistry and materials science. The antioxidant efficacy of one of the compounds suggests possible use in pharmaceuticals or as a dietary supplement . The detailed molecular structure analysis can also aid in the design of new compounds with improved properties for specific applications.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Several studies have focused on synthesizing related compounds and analyzing their crystal structures to understand their chemical properties better. For instance, compounds with similar structural features have been synthesized through condensation reactions, characterized by spectroscopic techniques, and investigated using X-ray crystallography. These studies reveal insights into the compounds' molecular geometries, such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (S. Prasad et al., 2008; S. B. Benakaprasad et al., 2007).

Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as antagonist activities and binding affinities to receptors, provides valuable insights into designing compounds with specific biological activities. For example, molecular interaction studies of compounds with similar structural features to the CB1 cannabinoid receptor shed light on the compounds' potential biological activities and therapeutic applications (J. Shim et al., 2002).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO3S/c1-13(2)12-23(21,22)15-7-5-9-19(11-15)17(20)10-14-6-3-4-8-16(14)18/h3-4,6,8,13,15H,5,7,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOYBJFIWMGMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

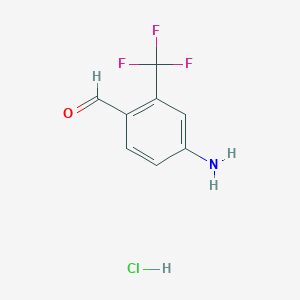

![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)

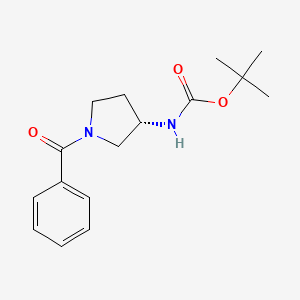

![2-([2-(4-Methoxyphenyl)cyclopropyl]{[(4-methylbenzoyl)oxy]imino}methyl)pyridine](/img/structure/B3007295.png)

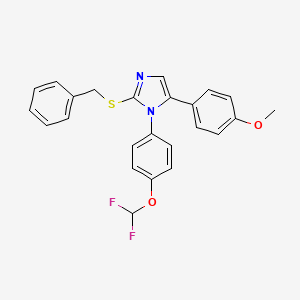

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

![Tert-butyl 2-(benzylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B3007297.png)